4-(3-bromo-2-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a bromo and methoxy group on the phenyl ring attached to the pyrazole core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3-bromo-2-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to the pyrazole ring using a suitable cyclizing agent such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 4-(3-azido-2-methoxyphenyl)-1H-pyrazole.
Oxidation: Formation of 4-(3-bromo-2-hydroxyphenyl)-1H-pyrazole.
Reduction: Formation of 4-(3-bromo-2-methylphenyl)-1H-pyrazole.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-bromo-2-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyphenylboronic acid
- 3-Bromo-2-methoxyphenylmethanol
- 4-(2-Bromo-3-methoxyphenyl)-1H-pyrazole
Uniqueness
4-(3-Bromo-2-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-(3-bromo-2-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-8(3-2-4-9(10)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
BCVGTHQXDKXJKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2=CNN=C2 |
Origin of Product |
United States |
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